4-aminoquinolin-6-ol

Lipophilicity Membrane permeability Regioisomer comparison

4-Aminoquinolin-6-ol (CAS 871876-07-2) is a disubstituted quinoline with an amino group at the 4-position and a hydroxyl group at the 6-position (C₉H₈N₂O, MW 160.17 g/mol). It belongs to the 4-aminoquinoline class, a privileged scaffold in antimalarial, antibacterial, and kinase-inhibitor drug discovery, yet its specific 6-hydroxy substitution pattern distinguishes it from therapeutically established analogs such as chloroquine (7-chloro-4-aminoquinoline) and amodiaquine.

Molecular Formula C9H8N2O
Molecular Weight 160.2
CAS No. 871876-07-2
Cat. No. B6231239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-aminoquinolin-6-ol
CAS871876-07-2
Molecular FormulaC9H8N2O
Molecular Weight160.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminoquinolin-6-ol (CAS 871876-07-2): Physicochemical Identity and Scaffold Classification for Procurement Decision-Making


4-Aminoquinolin-6-ol (CAS 871876-07-2) is a disubstituted quinoline with an amino group at the 4-position and a hydroxyl group at the 6-position (C₉H₈N₂O, MW 160.17 g/mol) [1]. It belongs to the 4-aminoquinoline class, a privileged scaffold in antimalarial, antibacterial, and kinase-inhibitor drug discovery, yet its specific 6-hydroxy substitution pattern distinguishes it from therapeutically established analogs such as chloroquine (7-chloro-4-aminoquinoline) and amodiaquine [2]. Commercially available at purities of 95%+ (Bidepharm) and 98% (Leyan), with batch-specific QC documentation including NMR, HPLC, and GC , the compound serves both as a functionalized building block for medicinal chemistry derivatization and as a reference standard for impurity profiling of 4-aminoquinoline drug substances [3].

Why 4-Aminoquinolin-6-ol Cannot Be Interchanged with Its Regioisomer or Unsubstituted Parent: The Physicochemical Basis for Selection


Within the 4-aminoquinoline chemical space, even subtle positional isomerism produces large-magnitude changes in lipophilicity, hydrogen-bond capacity, and target engagement that directly govern suitability for a given research or industrial application. The target compound 4-aminoquinolin-6-ol (XLogP3 = 1.3, TPSA = 59.1 Ų) [1] differs from its regioisomer 6-aminoquinolin-4-ol (XLogP3 = −0.1, TPSA = 55.1 Ų) [2] by approximately 1.4 log units in computed octanol–water partition coefficient—a difference that translates to roughly 25-fold greater lipophilicity. Compared with the unsubstituted 4-aminoquinoline scaffold (XLogP3 = 1.6, HBD = 1, HBA = 2) [3] and the chloroquine precursor 4-amino-7-chloroquinoline (XLogP3 = 2.3, HBD = 1, HBA = 2) [4], the 6-hydroxy modification introduces an additional hydrogen-bond donor and acceptor while partially offsetting the hydrophobicity gain of chloro substitution. These quantitative distinctions in molecular property space mean that substituting one analog for another without experimental verification risks misleading permeability, solubility, and off-target liability predictions [5].

Quantitative Differential Evidence for 4-Aminoquinolin-6-ol (CAS 871876-07-2) Versus Closest Analogs


Lipophilicity (XLogP3) of 4-Aminoquinolin-6-ol Compared with Its Regioisomer 6-Aminoquinolin-4-ol

4-Aminoquinolin-6-ol exhibits a computed XLogP3 value of 1.3 [1], whereas its direct regioisomer 6-aminoquinolin-4-ol (CAS 56717-02-3) yields an XLogP3 of −0.1 [2]. Both values were computed using the identical PubChem XLogP3 3.0 algorithm, ensuring algorithmic comparability. The ΔXLogP3 of +1.4 log units indicates that the target compound is approximately 25-fold more lipophilic than its regioisomer, a difference attributable to the favorable positioning of the hydroxyl group on the benzo ring rather than the pyridone tautomer-forming 4-position.

Lipophilicity Membrane permeability Regioisomer comparison

Topological Polar Surface Area (TPSA) Differentiation Between 4-Aminoquinolin-6-ol and Its Regioisomer

4-Aminoquinolin-6-ol has a computed TPSA of 59.1 Ų [1], while 6-aminoquinolin-4-ol has a TPSA of 55.1 Ų [2], a difference of 4.0 Ų. Although both values fall below the commonly cited 140 Ų threshold for oral bioavailability and below the 90 Ų threshold often associated with blood–brain barrier penetration, the 4 Ų differential arises from the distinct electronic environments of the 4-amino versus 4-oxo (pyridone tautomer) groups and may influence the compound's interaction with polar residues in biological targets.

Polar surface area Blood–brain barrier Oral bioavailability

Hydrogen-Bond Donor/Acceptor Profile of 4-Aminoquinolin-6-ol Versus 4-Aminoquinoline and 4-Amino-7-Chloroquinoline

4-Aminoquinolin-6-ol possesses 2 hydrogen-bond donors (HBD) and 3 hydrogen-bond acceptors (HBA) [1], in contrast to the unsubstituted 4-aminoquinoline scaffold (HBD = 1, HBA = 2) [2] and the chloroquine precursor 4-amino-7-chloroquinoline (HBD = 1, HBA = 2) [3]. The additional HBD and HBA arise from the 6-hydroxy substituent and are absent in both the parent scaffold and the 7-chloro analog. This difference directly impacts predicted aqueous solubility (estimated via LogS or experimental measurement) and modulates the compound's capacity for directed hydrogen-bond interactions with biological targets such as kinase hinge regions or heme.

Hydrogen bonding Solubility Target engagement

Lipophilicity Tuning of 4-Aminoquinolin-6-ol Relative to 4-Amino-7-chloroquinoline (Chloroquine Core)

The target compound 4-aminoquinolin-6-ol (XLogP3 = 1.3) [1] is 1.0 log unit less lipophilic than 4-amino-7-chloroquinoline (XLogP3 = 2.3) [2], the core scaffold of chloroquine and hydroxychloroquine. This reduction in lipophilicity is achieved through the replacement of the 7-chloro substituent with a 6-hydroxy group. Lower lipophilicity in the 4-aminoquinoline series has been correlated with reduced hERG potassium channel blockade risk, a known cardiovascular liability of chloroquine and related drugs. While direct hERG IC₅₀ data for 4-aminoquinolin-6-ol is not available in public databases, the lipophilicity reduction of ΔXLogP3 = −1.0 relative to the chloroquine core is quantitatively consistent with predictive models linking lower logP to improved cardiac safety margins in this chemotype.

Lipophilicity optimization hERG liability Chloroquine analog

Antibacterial Activity of 6-Hydroxy-4-aminoquinolines: Class-Level Evidence from 4-Amino-8-methylquinolin-6-ol

Meyer et al. (2001) reported that the closely related 4-amino-8-methylquinolin-6-ol (compound 8 in the study) exhibited slight antibacterial activity against both Gram-positive and Gram-negative bacteria [1]. The study evaluated 4-amino-8-methylquinolines substituted with hydroxy or methoxy groups at the 5- and 6-positions, prepared via a six-step synthetic route from commercially available anilines. The 8-methyl analog serves as the closest structurally characterized bioactive proxy for 4-aminoquinolin-6-ol, differing only by the presence of an 8-methyl substituent. Although quantitative MIC values were not abstracted in the publicly available record, the confirmed antibacterial phenotype establishes that the 6-hydroxy-4-aminoquinoline substructure is compatible with antimicrobial activity, whereas the 5-hydroxy and methoxy analogs may exhibit differing potency profiles.

Antibacterial Gram-positive Gram-negative MIC

Dual Functionalization for Synthetic Versatility: Comparing Derivatization Options of 4-Aminoquinolin-6-ol Versus 4-Aminoquinoline

4-Aminoquinolin-6-ol features two orthogonal functionalization handles—the 4-amino group (nucleophilic amine) and the 6-hydroxy group (nucleophilic oxygen)—that can be independently derivatized through amidation, sulfonylation, reductive amination (at C4-NH₂), or O-alkylation/O-acylation (at C6-OH) . In contrast, 4-aminoquinoline (CAS 578-68-7) possesses only the 4-amino group as a single derivatization point [1], and 4-amino-7-chloroquinoline (CAS 1198-40-9) offers the 4-amino group plus a 7-chloro substituent amenable to cross-coupling chemistry [2]. The hydroxyl group at C6 of the target compound introduces a polarity-tuning handle that can be exploited to modulate logP, solubility, and metabolic stability independently of side-chain modifications at C4, a capability not available with either the parent scaffold or the 7-chloro analog.

Synthetic building block Derivatization Parallel synthesis

Recommended Application Scenarios for 4-Aminoquinolin-6-ol (CAS 871876-07-2) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization of Cell-Permeable 4-Aminoquinoline Probes

With an XLogP3 of 1.3—1.4 log units more lipophilic than its regioisomer 6-aminoquinolin-4-ol [1][2]—4-aminoquinolin-6-ol is the preferred scaffold when passive membrane permeability is a design requirement. Medicinal chemistry teams developing intracellular-targeted kinase inhibitors, antimalarial leads, or antibacterial agents should select this compound over the regioisomer to maintain sufficient lipophilicity for cell entry while retaining the polar 6-OH handle for solubility tuning. The dual 4-NH₂/6-OH derivatization points enable parallel SAR exploration of the side-chain (C4) and polarity (C6) vectors in a single synthetic sequence .

Cardiac Safety-Conscious Drug Discovery: Scaffold Replacement for 7-Chloroquinoline Cores

For programs where the 4-amino-7-chloroquinoline scaffold (core of chloroquine/hydroxychloroquine) raises hERG liability concerns, 4-aminoquinolin-6-ol offers a 10-fold lipophilicity reduction (XLogP3 1.3 vs. 2.3) [1][3] without sacrificing the 4-amino pharmacophore essential for heme-targeting antimalarial activity or kinase hinge binding. Although direct hERG IC₅₀ data for the target compound are not publicly available, the quantitatively established logP reduction is consistent with class-level correlations linking lower lipophilicity to improved cardiac safety margins in this chemotype. Procurement of this compound as a replacement core scaffold may accelerate the identification of analogs with reduced cardiovascular risk.

Antibacterial Lead Discovery: 6-Hydroxy-4-aminoquinoline as a Validated Bioactive Scaffold

The class-level antibacterial activity reported for the closely related 4-amino-8-methylquinolin-6-ol against both Gram-positive and Gram-negative bacteria [4] validates the 6-hydroxy-4-aminoquinoline substructure as a biologically relevant starting point for antibacterial drug discovery. 4-Aminoquinolin-6-ol provides a less substituted analog of the Meyer et al. (2001) compound, enabling medicinal chemists to independently introduce substituents at C8 while retaining the bioactive 6-OH/4-NH₂ pharmacophore pattern. This compound should be prioritized over unsubstituted 4-aminoquinoline when antibacterial screening is the primary objective.

Analytical Reference Standard and Impurity Profiling for 4-Aminoquinoline Drug Substances

Given its defined structure and commercial availability at 95–98% purity with batch-specific QC documentation (NMR, HPLC, GC) , 4-aminoquinolin-6-ol can serve as a characterized reference standard for impurity identification and quantification in pharmaceutical 4-aminoquinoline drug substances and intermediates. The compound's differentiated retention time, mass spectrum, and NMR signature relative to the parent drug substance and process-related impurities enable its use in chromatographic purity methods and forced degradation studies. This application leverages the compound's well-defined physicochemical properties rather than biological activity, making it suitable for analytical quality control workflows.

Quote Request

Request a Quote for 4-aminoquinolin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.